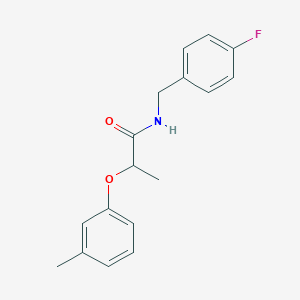
N-(4-fluorobenzyl)-2-(3-methylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-2-(3-methylphenoxy)propanamide, also known as FUBPB22, is a synthetic cannabinoid that belongs to the phenylacetylindole family. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain perception, appetite, mood, and immune response. FUBPB22 has been extensively studied for its potential therapeutic applications and as a tool for scientific research.
作用机制
N-(4-fluorobenzyl)-2-(3-methylphenoxy)propanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system and peripheral tissues. Upon binding to these receptors, this compound activates various intracellular signaling pathways that modulate the release of neurotransmitters and other signaling molecules. The activation of the endocannabinoid system by this compound can lead to various physiological and behavioral effects, depending on the tissue and cell type.
Biochemical and physiological effects:
This compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate in different brain regions. It has also been shown to affect the activity of ion channels and transporters, which are involved in the regulation of neuronal excitability and synaptic transmission. This compound has been shown to modulate pain perception, appetite, and anxiety-like behavior in animal models. Furthermore, this compound has been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic implications in various diseases.
实验室实验的优点和局限性
N-(4-fluorobenzyl)-2-(3-methylphenoxy)propanamide has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. It is also stable and can be easily synthesized in the laboratory. However, this compound has some limitations, including its potential toxicity and the lack of long-term safety data. Furthermore, the use of synthetic cannabinoids in research requires careful consideration of ethical and legal issues.
未来方向
There are several future directions for research on N-(4-fluorobenzyl)-2-(3-methylphenoxy)propanamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and therapeutic potential. Another area of interest is the investigation of the endocannabinoid system in various disease states, such as chronic pain, neurodegenerative disorders, and cancer. Furthermore, the safety and long-term effects of synthetic cannabinoids on human health need to be further studied and understood.
合成方法
N-(4-fluorobenzyl)-2-(3-methylphenoxy)propanamide can be synthesized using various methods, including the reaction of 4-fluorobenzyl chloride with 3-methylphenoxypropanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenylacetyl chloride to yield this compound. The synthesis of this compound requires expertise in organic chemistry and should only be performed by trained professionals in a laboratory setting.
科学研究应用
N-(4-fluorobenzyl)-2-(3-methylphenoxy)propanamide has been used as a research tool to investigate the role of the endocannabinoid system in various physiological and pathological conditions. It has been shown to modulate pain perception, appetite, and anxiety-like behavior in animal models. This compound has also been used to study the effects of cannabinoids on cancer cells and the immune system. Furthermore, this compound has been used as a reference compound for the development of new synthetic cannabinoids with potential therapeutic applications.
属性
分子式 |
C17H18FNO2 |
|---|---|
分子量 |
287.33 g/mol |
IUPAC 名称 |
N-[(4-fluorophenyl)methyl]-2-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C17H18FNO2/c1-12-4-3-5-16(10-12)21-13(2)17(20)19-11-14-6-8-15(18)9-7-14/h3-10,13H,11H2,1-2H3,(H,19,20) |
InChI 键 |
XWPAYLRNQDROHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=C(C=C2)F |
规范 SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


